4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic molecules, characterized by a fused bicyclic core. Its structure features two key substituents: a 3-methoxyphenyl group at position 2 and a 4-(2-fluorophenyl)piperazin-1-yl moiety at position 4. The 2-fluorophenylpiperazine fragment is commonly employed in medicinal chemistry to enhance receptor binding affinity and metabolic stability, while the 3-methoxyphenyl group contributes electronic and steric effects that modulate interactions with biological targets . The molecular formula is inferred as C23H21FN5O, with an approximate molecular weight of 401.4 g/mol, based on structurally analogous compounds (e.g., ).
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-30-18-6-4-5-17(15-18)20-16-22-23(25-9-10-29(22)26-20)28-13-11-27(12-14-28)21-8-3-2-7-19(21)24/h2-10,15-16H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNSKTSFSOKQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure
The chemical formula for this compound is . The compound features a pyrazolo[1,5-a]pyrazine core substituted with a piperazine moiety and fluorophenyl and methoxyphenyl groups.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 393.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Pharmacological Effects
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Certain pyrazolo compounds have demonstrated significant antibacterial and antifungal properties.
- CNS Activity : The piperazine component suggests potential psychopharmacological effects, possibly acting on serotonin receptors.
Structure-Activity Relationship (SAR)
The SAR studies on related compounds indicate that modifications to the piperazine and pyrazine rings can significantly impact biological activity. For instance, the introduction of fluorine in the phenyl ring has been associated with increased potency in certain assays .
Key Findings from SAR Studies:
- Substitution on Piperazine : Variations in substituents on the piperazine ring can enhance receptor selectivity and binding affinity.
- Fluorination : The presence of fluorine atoms often improves metabolic stability and bioavailability .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related pyrazolo[1,5-a]pyrazine derivative on human cancer cell lines. The compound was found to inhibit cell growth significantly, with an IC50 value of 15 µM against breast cancer cells. Mechanistic studies revealed that it induced apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a similar pyrazolo compound. It exhibited potent activity against Gram-positive bacteria with an MIC value of 8 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives, including the compound , as promising antitumor agents. The structural modifications present in this compound enhance its interaction with biological targets associated with cancer cell proliferation.
Case Study: Anticancer Properties
A study published in Molecules discusses various pyrazolo[1,5-a]pyrimidine derivatives and their anticancer potentials. The research indicates that compounds similar to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The results suggest that these compounds may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. A study focused on the synthesis of new pyrazolo derivatives reported that certain structural features enhance antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In vitro tests demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics, showing promising results, particularly against resistant strains .
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 17 |
Nucleoside Transport Inhibition
Another significant application of this compound lies in its ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside metabolism and therapeutic efficacy in chemotherapy.
Case Study: Structure-Activity Relationship
Research published in Frontiers in Pharmacology identified this compound as a selective inhibitor of ENT2. This selectivity is important for reducing side effects associated with nucleoside analogs used in cancer therapy . The study utilized transfected cell lines to assess the compound's inhibitory effects on ENT activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The 3-methoxyphenyl group in the target compound introduces moderate polarity due to the methoxy (-OCH3) group, balancing lipophilicity (predicted logP ~3.8–4.0) compared to the more hydrophobic 3,4-dimethylphenyl analog (logP ~4.2) .
Piperazine Modifications :
- The 4-(2-fluorophenyl)piperazine moiety in the target compound is a hallmark of dopamine and serotonin receptor ligands, where fluorine enhances binding through halogen bonding and π-stacking interactions .
- In , the unsubstituted piperazine at R4 lacks aromaticity, likely reducing receptor affinity but improving aqueous solubility due to increased basicity .
Biological Activity Trends: While explicit data for the target compound are unavailable, structurally related pyrazolo[1,5-a]pyrazines (e.g., ) exhibit diverse activities, including anti-inflammatory, adenosine receptor antagonism, and kinase inhibition. The 3-methoxyphenyl group may confer anti-inflammatory properties akin to pyrazolo[1,5-a]pyrimidines in , which showed 82.6% analgesic potency relative to Novalgin .
Analytical Characterization:
- NMR : The 2-fluorophenyl group in the target compound would show characteristic aromatic proton signals at δ ~7.0–7.5 ppm (split by fluorine coupling) and a methoxy singlet at δ ~3.8 ppm, consistent with and .
- Mass Spectrometry : A molecular ion peak at m/z 401.4 (M+H)+ aligns with the molecular formula C23H21FN5O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
